molecular formula C7H7BrOS B3279394 Ethanone,1-[5-(bromomethyl)-2-thienyl]- CAS No. 69213-93-0

Ethanone,1-[5-(bromomethyl)-2-thienyl]-

Cat. No.: B3279394
CAS No.: 69213-93-0
M. Wt: 219.1 g/mol
InChI Key: VIEHNZUEBHNQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-[5-(bromomethyl)-2-thienyl]-: is an organic compound with the molecular formula C7H7BrOS It is a derivative of ethanone, where the ethanone group is substituted with a bromomethyl group at the 5-position of a thienyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[5-(bromomethyl)-2-thienyl]- typically involves the bromination of a precursor thienyl compound. One common method is the bromination of 2-thienyl ethanone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at a controlled temperature to ensure selective bromination at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in Ethanone, 1-[5-(bromomethyl)-2-thienyl]- can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine atom with an azide group.

    Oxidation Reactions: The thienyl ring can be oxidized using reagents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

Major Products Formed:

    Substitution: Formation of azido derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Ethanone, 1-[5-(bromomethyl)-2-thienyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[5-(bromomethyl)-2-thienyl]- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, its bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

    Ethanone, 1-[4-(bromomethyl)phenyl]-: Similar structure but with a phenyl ring instead of a thienyl ring.

    Ethanone, 1-[5-(chloromethyl)-2-thienyl]-: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    Ethanone, 1-[5-(methyl)-2-thienyl]-: Similar structure but with a methyl group instead of a bromomethyl group.

Uniqueness: Ethanone, 1-[5-(bromomethyl)-2-thienyl]- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making this compound particularly useful in substitution reactions. Additionally, the thienyl ring provides aromatic stability and potential for further functionalization.

Properties

IUPAC Name

1-[5-(bromomethyl)thiophen-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEHNZUEBHNQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone,1-[5-(bromomethyl)-2-thienyl]-
Reactant of Route 2
Reactant of Route 2
Ethanone,1-[5-(bromomethyl)-2-thienyl]-
Reactant of Route 3
Ethanone,1-[5-(bromomethyl)-2-thienyl]-
Reactant of Route 4
Reactant of Route 4
Ethanone,1-[5-(bromomethyl)-2-thienyl]-
Reactant of Route 5
Reactant of Route 5
Ethanone,1-[5-(bromomethyl)-2-thienyl]-
Reactant of Route 6
Reactant of Route 6
Ethanone,1-[5-(bromomethyl)-2-thienyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.